Cyclohexyl(diethylamino)chlorophosphine

Description

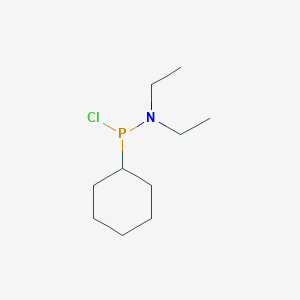

Cyclohexyl(diethylamino)chlorophosphine is an organophosphorus compound characterized by a cyclohexyl group, a diethylamino substituent, and a chlorine atom bonded to a central phosphorus atom. This structure confers unique reactivity, making it valuable in synthetic chemistry, particularly in ligand synthesis and catalytic applications. Its steric and electronic properties are influenced by the bulky cyclohexyl group and the electron-donating diethylamino moiety, which differentiate it from simpler chlorophosphines .

Properties

CAS No. |

70530-88-0 |

|---|---|

Molecular Formula |

C10H21ClNP |

Molecular Weight |

221.71 g/mol |

IUPAC Name |

N-[chloro(cyclohexyl)phosphanyl]-N-ethylethanamine |

InChI |

InChI=1S/C10H21ClNP/c1-3-12(4-2)13(11)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 |

InChI Key |

AARASPSDVIDMQK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P(C1CCCCC1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Cyclohexyldichlorophosphine

- Molecular Formula : C₆H₁₁Cl₂P

- CAS RN : 2844-89-5

- Reactivity : Highly electrophilic due to two chlorine substituents, making it reactive toward nucleophiles (e.g., alcohols, amines).

- Applications: Used as a precursor in organophosphorus synthesis.

- Key Difference: The absence of a diethylamino group in cyclohexyldichlorophosphine increases its electrophilicity but reduces stability in protic solvents compared to Cyclohexyl(diethylamino)chlorophosphine .

2.2 Cyclohexyl Methylphosphonate

- Molecular Formula : C₇H₁₅O₃P

- CAS RN : 19408-84-5

- Reactivity : Less reactive due to the phosphonate ester group (P=O), which stabilizes the phosphorus center.

- Applications : Employed in corrosion inhibition and polymer chemistry.

2.3 Cyclophosphamide

- Molecular Formula: C₇H₁₅Cl₂N₂O₂P (monohydrate)

- CAS RN : 6055-19-2

- Reactivity : A nitrogen mustard prodrug activated via hepatic metabolism to form cytotoxic metabolites.

- Applications : Widely used as a chemotherapeutic agent.

- Key Difference: this compound lacks the oxazaphosphorine ring and biological activity of cyclophosphamide, highlighting divergent applications (synthetic vs. pharmaceutical) .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Reactivity Profile | Key Applications |

|---|---|---|---|---|---|

| This compound* | C₁₀H₂₁ClNP | ~217.7 | Not listed | Moderate electrophilicity; amine-assisted stabilization | Ligand synthesis, catalysis |

| Cyclohexyldichlorophosphine | C₆H₁₁Cl₂P | 185.03 | 2844-89-5 | High electrophilicity; nucleophilic substitution | Organophosphorus precursors |

| Cyclohexyl Methylphosphonate | C₇H₁₅O₃P | 178.16 | 19408-84-5 | Low reactivity; hydrolytically stable | Corrosion inhibition |

| Cyclophosphamide | C₇H₁₅Cl₂N₂O₂P | 261.09 | 6055-19-2 | Bioactivation required; alkylating agent | Chemotherapy |

*Estimated properties based on structural analogs.

Key Research Findings

- Steric Effects: The cyclohexyl group in this compound imposes significant steric hindrance, slowing reactions compared to less bulky analogs like diethyl chlorophosphine .

- Electronic Modulation: The diethylamino group donates electron density to the phosphorus center, reducing electrophilicity but enhancing stability in storage and handling compared to dichlorophosphines .

- Safety Profile: Similar to chlorocyclohexane derivatives, this compound likely requires precautions against flammability (H226) and skin/eye irritation (H315, H319) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.